Trityl candesartan
CAS No.: 139481-72-4
Cat. No.: VC0029785
Molecular Formula: C43H34N6O3
Molecular Weight: 682.8 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 139481-72-4 |
---|---|
Molecular Formula | C43H34N6O3 |
Molecular Weight | 682.8 g/mol |
IUPAC Name | 2-ethoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid |
Standard InChI | InChI=1S/C43H34N6O3/c1-2-52-42-44-38-24-14-23-37(41(50)51)39(38)48(42)29-30-25-27-31(28-26-30)35-21-12-13-22-36(35)40-45-46-47-49(40)43(32-15-6-3-7-16-32,33-17-8-4-9-18-33)34-19-10-5-11-20-34/h3-28H,2,29H2,1H3,(H,50,51) |
Standard InChI Key | VBMKOTRJWPIKMG-UHFFFAOYSA-N |
SMILES | CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)O |
Canonical SMILES | CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)O |
Appearance | Off-White Solid |
Melting Point | 163-165 °C |
Chemical Identity and Structure
Molecular Identification
Trityl Candesartan, chemically known as 2-ethoxy-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid, is a benzimidazole derivative with significant pharmaceutical relevance . It is identified by the CAS number 139481-72-4 and has the molecular formula C43H34N6O3 . The compound features a complex structure with a benzimidazole core linked to a biphenyl group and a trityl-protected tetrazole moiety, which contributes to its specific pharmacological properties and synthetic utility.
Structural Characteristics
The molecular structure of Trityl Candesartan is characterized by multiple aromatic rings and heterocyclic components that confer its distinct chemical behavior . The presence of the trityl group (triphenylmethyl) serves as a protecting group for the tetrazole ring, which is essential for maintaining stability during synthesis processes . This structural configuration is crucial for its role as an intermediate in the production of Candesartan Cilexetil, an angiotensin II receptor antagonist used in hypertension treatment.
Physical and Chemical Properties
Basic Physical Properties
Trityl Candesartan presents as a white to off-white crystalline powder with specific physical characteristics that influence its handling and processing in pharmaceutical manufacturing . The compound has a molecular weight of 682.77 g/mol, which reflects its complex structure and relatively high density .
Table 1: Physical Properties of Trityl Candesartan
Pharmaceutical Significance
Role in Antihypertensive Medications
Trityl Candesartan serves as a critical intermediate in the synthesis pathway of Candesartan Cilexetil, which is a prodrug designed for improved bioavailability . Candesartan functions as an angiotensin II receptor antagonist, effectively blocking the action of angiotensin II, a substance produced in the body that causes blood vessels to constrict . By inhibiting this mechanism, Candesartan helps relax blood vessels, thereby reducing blood pressure and improving cardiovascular health in hypertensive patients.
Pharmacokinetic Considerations
Once in the bloodstream, Trityl Candesartan derivatives can bind extensively to plasma proteins. Research indicates that related compounds can achieve more than 99% binding to plasma proteins, contributing to their efficacy and duration of action . This high protein-binding capacity is one of the factors that make Candesartan Cilexetil an effective antihypertensive agent, as it allows for prolonged therapeutic effects and consistent blood pressure control.
Synthesis Methods
Preparation Approaches
The synthesis of Trityl Candesartan typically employs a candesartan cyclic compound as the starting material, followed by a three-step reaction process that includes tetrazole formation . The patent literature describes methods where various organic solvents and reagents, including dichloromethane, sodium hydroxide, acetic acid, and triethylamine, are utilized in the synthetic pathway . These processes require careful control of reaction conditions to ensure high yield and purity of the final product.
Concerns in Production Processes
One significant concern in the preparation of Trityl Candesartan is the use of tin compounds, particularly tributyl tin oxide, which can pose risks to both human health and the environment . The presence of tin residues in the final product necessitates stringent quality control measures and analytical testing to ensure safety standards are met. Industry guidelines typically set maximum allowable limits for tin content, commonly around 10 mg/Kg, to mitigate potential health risks .
Analytical Methodologies
UV-VIS Spectrophotometric Analysis
UV-VIS Spectrophotometry has been employed as a simple and accurate method for determining tin content in Trityl Candesartan . Research findings indicate that this analytical approach can effectively detect tin levels within the established limit of 10 mg/Kg . Studies have demonstrated favorable analytical parameters, including a correlation coefficient (R²) of 0.9929, an average percent recovery of 96.0%, and a relative percentage difference of 0.35% .
Atomic Absorption Spectrophotometry
Flame Atomic Absorption Spectrophotometry (AAS) provides another reliable method for quantifying tin content in Trityl Candesartan samples . The analytical procedure typically involves acid digestion of the sample in a Kjeldahl flask using a mixture of sulfuric and nitric acids, followed by spectrophotometric measurement . Research using AAS has shown excellent analytical performance with a correlation coefficient (R²) of 0.9997, average percent recovery of 96.5%, and relative percentage difference of 3.37% .
Table 2: Comparison of Analytical Methods for Tin Determination in Trityl Candesartan
Analytical Procedure Details
The typical analytical procedure for tin determination using AAS involves several steps . First, approximately 5.0 g of Trityl Candesartan is placed in a Kjeldahl flask with 30 mL of a sulfuric acid and nitric acid mixture (1:1) . The sample undergoes digestion, and appropriate blank and tin standard samples containing 20 μg are prepared to calibrate the instrument response . Measurements are performed using a Perkin-Elmer 5100PC Atomic Absorption Spectrophotometer with a short part burner and nitrous oxide/acetylene flame, optimized with a hollow cathode lamp . This methodical approach ensures accurate quantification of tin residues in the pharmaceutical intermediate.
Quality Control and Regulatory Considerations
Manufacturing Standards
As a key intermediate in the production of antihypertensive medications, Trityl Candesartan must be manufactured under strict quality control conditions to ensure high purity, consistency, and safety . The compound's stability, impurity profile, and physical characteristics must be carefully monitored throughout the production process to maintain its efficacy and safety in subsequent pharmaceutical formulations.
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